4-Nitrophenyl-myo-inositol-1-yl phosphate
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Overview
Description
4-Nitrophenyl-myo-inositol-1-yl phosphate is a highly specific chromogenic substrate used for the detection, quantification, and characterization of phosphoinositide phosphatases. When cleaved by the target enzyme, it generates a highly absorbing 4-nitrophenyl moiety, producing a yellow color that can be measured spectrophotometrically .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl-myo-inositol-1-yl phosphate typically involves the phosphorylation of myo-inositol with 4-nitrophenyl phosphate. The reaction conditions often include the use of a suitable base and solvent to facilitate the phosphorylation process. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl-myo-inositol-1-yl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by phosphatases to release 4-nitrophenol and myo-inositol-1-phosphate.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of phosphatases under physiological conditions.
Major Products Formed
Hydrolysis: 4-Nitrophenol and myo-inositol-1-phosphate.
Reduction: 4-Aminophenyl-myo-inositol-1-yl phosphate.
Scientific Research Applications
4-Nitrophenyl-myo-inositol-1-yl phosphate is widely used in scientific research for:
Enzyme Assays: As a substrate for phosphoinositide phosphatases, it helps in the detection and quantification of these enzymes.
Biochemical Studies: Used to study the kinetics and mechanisms of enzyme-catalyzed reactions involving phosphoinositides.
Pharmaceutical Testing: Employed in the development and testing of drugs targeting phosphoinositide pathways.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl-myo-inositol-1-yl phosphate involves its cleavage by phosphoinositide phosphatases. The enzyme catalyzes the hydrolysis of the phosphate ester bond, releasing 4-nitrophenol and myo-inositol-1-phosphate. The 4-nitrophenol produced can be measured spectrophotometrically, providing a quantitative measure of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl phosphate: A simpler analog used as a substrate for phosphatases.
Myo-inositol-1-phosphate: Lacks the 4-nitrophenyl group and is used in different biochemical contexts.
Uniqueness
4-Nitrophenyl-myo-inositol-1-yl phosphate is unique due to its dual functionality, combining the properties of 4-nitrophenyl phosphate and myo-inositol-1-phosphate. This makes it a valuable tool for studying phosphoinositide phosphatases and related biochemical pathways .
Properties
IUPAC Name |
azanium;2,3,4,5-tetrahydroxy-6-[hydroxy-(4-nitrophenoxy)phosphoryl]oxycyclohexan-1-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO11P.H3N/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(21,22)23-6-3-1-5(2-4-6)13(19)20;/h1-4,7-12,14-17H,(H,21,22);1H3/q-1;/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHOSGCTUVQPRG-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2[O-])O)O)O)O.[NH4+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N2O11P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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